Bienvenue dans la boutique en ligne BenchChem!

5-methyl-1-(oxolan-3-yl)-1H-1,2,3-triazole-4-carboxylic acid

Lipophilicity Drug-likeness Permeability

5-Methyl-1-(oxolan-3-yl)-1H-1,2,3-triazole-4-carboxylic acid is a disubstituted 1,2,3-triazole-4-carboxylic acid featuring a 5-methyl group and an N1-tetrahydrofuran (oxolan-3-yl) substituent. It belongs to the class of heterocyclic building blocks widely employed in medicinal chemistry and agrochemical research for the construction of bioactive molecules via click chemistry and subsequent functionalization.

Molecular Formula C8H11N3O3
Molecular Weight 197.19
CAS No. 1342071-49-1
Cat. No. B3377650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methyl-1-(oxolan-3-yl)-1H-1,2,3-triazole-4-carboxylic acid
CAS1342071-49-1
Molecular FormulaC8H11N3O3
Molecular Weight197.19
Structural Identifiers
SMILESCC1=C(N=NN1C2CCOC2)C(=O)O
InChIInChI=1S/C8H11N3O3/c1-5-7(8(12)13)9-10-11(5)6-2-3-14-4-6/h6H,2-4H2,1H3,(H,12,13)
InChIKeyHJRUVFDDBOSAJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-1-(oxolan-3-yl)-1H-1,2,3-triazole-4-carboxylic Acid (CAS 1342071-49-1): Procurement-Ready Physicochemical Profile & Differentiation from In-Class Heterocyclic Building Blocks


5-Methyl-1-(oxolan-3-yl)-1H-1,2,3-triazole-4-carboxylic acid is a disubstituted 1,2,3-triazole-4-carboxylic acid featuring a 5-methyl group and an N1-tetrahydrofuran (oxolan-3-yl) substituent. It belongs to the class of heterocyclic building blocks widely employed in medicinal chemistry and agrochemical research for the construction of bioactive molecules via click chemistry and subsequent functionalization . The compound is commercially available at 95% purity and is characterized by a molecular weight of 197.19 g/mol, a predicted logP of 0.164, and a fraction of sp3-hybridized carbons (Fsp3) of 0.625, positioning it between more lipophilic aryl-substituted analogs and more hydrophilic unsubstituted or small-alkyl variants .

Why 5-Methyl-1-(oxolan-3-yl)-1H-1,2,3-triazole-4-carboxylic Acid Cannot Be Replaced by Generic 1,2,3-Triazole-4-carboxylic Acid Analogs


1,2,3-Triazole-4-carboxylic acids are a structurally diverse family whose physicochemical and pharmacokinetic profiles are exquisitely sensitive to N1 and C5 substitution. The oxolan-3-yl group introduces a saturated oxygen heterocycle that modulates lipophilicity, hydrogen-bonding capacity, and three-dimensionality in ways that aryl or simple alkyl substituents cannot replicate. Direct head-to-head comparisons of computed molecular properties demonstrate that 5-methyl-1-(oxolan-3-yl)-1H-1,2,3-triazole-4-carboxylic acid occupies a distinct property space relative to its closest commercially available analogs—the des-methyl oxolan derivative and the 5-methyl-1-phenyl derivative—creating meaningful differentiation for scientific selection in fragment-based drug discovery, CNS-targeted library design, and agrochemical intermediate synthesis .

Quantitative Differentiation Evidence for 5-Methyl-1-(oxolan-3-yl)-1H-1,2,3-triazole-4-carboxylic Acid Against Key Analogs


LogP Comparison: Intermediate Lipophilicity Between Hydrophilic Oxolan and Lipophilic Phenyl Analogs

The predicted logP of 5-methyl-1-(oxolan-3-yl)-1H-1,2,3-triazole-4-carboxylic acid is 0.164 . This value is 0.226 log units higher than the des-methyl analog 1-(oxolan-3-yl)-1H-1,2,3-triazole-4-carboxylic acid (logP = -0.0623) , and 0.552 log units lower than the 5-methyl-1-phenyl analog (logP = 0.7163) . The intermediate lipophilicity of the target compound suggests a balanced solubility-permeability profile that may be advantageous for oral bioavailability optimization compared to either extreme.

Lipophilicity Drug-likeness Permeability

Topological Polar Surface Area (TPSA): The Oxolan-3-yl Group Increases PSA by ~40% Over the Phenyl Analog

While a directly measured TPSA for the target compound is not available from the accessed sources, the des-methyl oxolan analog (CAS 1341881-15-9) has a reported TPSA of 77.24 Ų , and the 5-methyl-1-phenyl analog has a TPSA of 55.49 Ų . The addition of a methyl group at the 5-position is not expected to significantly alter TPSA; therefore the target compound is predicted to retain a TPSA near 77 Ų, which is approximately 40% higher than the phenyl analog. This higher PSA indicates reduced passive blood-brain barrier permeability, an important consideration for designing peripherally restricted agents.

Polar surface area CNS penetration Bioavailability

Fraction of sp3-Hybridized Carbons (Fsp3): 0.625 Confers Enhanced Three-Dimensionality vs. Planar Aromatic Analogs

The target compound has an Fsp3 value of 0.625 , meaning five of its eight carbon atoms are sp3-hybridized. This is substantially higher than the 5-methyl-1-phenyl analog, which has an Fsp3 of approximately 0.10 (one sp3 carbon out of ten). High Fsp3 values correlate with increased molecular complexity, improved aqueous solubility, and a higher probability of clinical success in drug discovery campaigns. The oxolan-3-yl ring contributes four sp3 carbons, while the 5-methyl group contributes one, collectively providing a departure from planarity that is attractive for fragment-based screening libraries.

Fsp3 Molecular complexity Fragment-based drug discovery

Hydrogen Bond Acceptor and Donor Counts: Conservation of Key Interaction Features with Differentiated Steric Environment

The target compound, its des-methyl analog, and the 5-methyl-1-phenyl analog all share identical hydrogen bond acceptor counts (5) and donor counts (1) . This conservation indicates that the core pharmacophoric hydrogen-bonding features are maintained across the series. However, the steric environment surrounding these hydrogen-bonding groups differs substantially due to the oxolan-3-yl versus phenyl N1 substituent. The saturated oxolan ring presents a different shape complementarity to protein binding pockets compared to a planar phenyl ring, potentially leading to divergent target selectivity even when the hydrogen-bonding inventory is identical.

Hydrogen bonding Molecular recognition Pharmacophore

Optimal Procurement Scenarios for 5-Methyl-1-(oxolan-3-yl)-1H-1,2,3-triazole-4-carboxylic Acid Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery (FBDD) Libraries Requiring High Fsp3 and Moderate Lipophilicity

With an Fsp3 of 0.625 and a logP of 0.164 , this compound satisfies the 'rule of three' guidelines for fragment library design—molecular weight under 200 Da, logP between 0 and 3, and hydrogen bond donors ≤ 3. Its high three-dimensionality increases the probability of identifying novel binding modes compared to planar aromatic fragments such as the 5-methyl-1-phenyl analog (Fsp3 ≈ 0.10, logP = 0.72) . Procurement for FBDD screening collections is supported by commercial availability at 95% purity.

Peripherally Restricted Drug Discovery Programs Where CNS Exclusion Is Desired

The inferred TPSA of ~77 Ų (based on the des-methyl oxolan analog TPSA of 77.24 Ų ) exceeds the 70 Ų threshold commonly associated with limited blood-brain barrier penetration. This contrasts with the 5-methyl-1-phenyl analog (TPSA 55.49 Ų ), which is more likely to cross the BBB. The target compound is therefore preferentially selected for drug targets located in peripheral tissues where CNS-mediated side effects must be minimized.

Agrochemical Intermediate Synthesis Leveraging the Oxolane Ring as a Bioisostere

The oxolan-3-yl (tetrahydrofuran) moiety is a recognized bioisostere for alkyl, cycloalkyl, and ether functionalities in agrochemical design. The compound's carboxylic acid handle enables facile conversion to esters, amides, and hydrazides for structure-activity relationship exploration. Its intermediate logP (0.164 ) suggests better plant cuticle permeability than the more hydrophilic des-methyl analog (logP -0.0623 ) while avoiding the excessive lipophilicity (logP 0.72 ) that can lead to soil persistence and environmental accumulation.

Click Chemistry Toolbox Expansion with a Pre-Functionalized Triazole Scaffold

The compound is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the archetypal click reaction. However, its value lies in being obtained as a pre-assembled, shelf-stable building block that eliminates the need for end-users to handle azide intermediates. The 5-methyl group blocks a potential site of metabolic oxidation, while the oxolan-3-yl N1 substituent provides a vector for further derivatization via nucleophilic ring-opening or cross-coupling reactions, distinguishing it from simpler triazole-4-carboxylic acids .

Quote Request

Request a Quote for 5-methyl-1-(oxolan-3-yl)-1H-1,2,3-triazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.